4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 863001-39-2
VCID: VC4667632
InChI: InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3
SMILES: CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.34

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine

CAS No.: 863001-39-2

Cat. No.: VC4667632

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.34

* For research use only. Not for human or veterinary use.

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine - 863001-39-2

Specification

CAS No. 863001-39-2
Molecular Formula C13H16N2O2S
Molecular Weight 264.34
IUPAC Name 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)morpholine
Standard InChI InChI=1S/C13H16N2O2S/c1-9-3-4-10(16-2)11-12(9)18-13(14-11)15-5-7-17-8-6-15/h3-4H,5-8H2,1-2H3
Standard InChI Key OLPCAGHOOOZYMF-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCOCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine (Molecular Formula: C₁₃H₁₆N₂O₂S; Molecular Weight: 276.35 g/mol) consists of a benzo[d]thiazole ring system substituted at the 4-position with a methoxy group (-OCH₃) and at the 7-position with a methyl group (-CH₃). The 2-position of the benzothiazole is linked to a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight276.35 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area62.8 Ų
LogP (Octanol-Water)2.45 (Predicted)

The morpholine ring contributes to the compound’s solubility in polar solvents, while the benzothiazole moiety enhances lipophilicity, enabling blood-brain barrier penetration .

Synthesis and Synthetic Routes

Core Synthesis Strategies

The synthesis of 4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine typically involves multi-step protocols:

  • Benzothiazole Core Formation:

    • Condensation of 4-methoxy-7-methyl-2-aminobenzenethiol with a carbonyl source (e.g., cyanogen bromide) under acidic conditions forms the benzothiazole ring.

  • Morpholine Incorporation:

    • Nucleophilic substitution at the 2-position of the benzothiazole with morpholine using catalysts such as palladium or copper facilitates ring coupling .

Reaction Scheme:

2-Aminothiophenol derivative+MorpholinePd/C4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine\text{2-Aminothiophenol derivative} + \text{Morpholine} \xrightarrow{\text{Pd/C}} \text{4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine}

Yield optimization remains challenging due to steric hindrance from the methyl group, with reported yields ranging from 45% to 68% .

Pharmacological Applications

Muscarinic Acetylcholine Receptor Modulation

A seminal study identified derivatives of this compound as selective positive allosteric modulators (PAMs) of the M₄ muscarinic acetylcholine receptor (M₄ mAChR) . Key findings include:

Table 2: Pharmacological Profile of ML293 (Analog)

ParameterValueSource
M₄ EC₅₀1.3 μM
Selectivity (M₁/M₄)>100-fold
Brain-to-Plasma Ratio (Rat)0.85

ML293, a structurally related analog, demonstrated a 14.6-fold leftward shift in the agonist concentration-response curve, indicating potentiation of endogenous acetylcholine signaling . This activity suggests utility in treating schizophrenia and Parkinson’s disease, where M₄ receptor dysfunction is implicated.

Physicochemical and ADME Properties

Solubility and Permeability

  • Aqueous Solubility: 28.6 μg/mL (pH 7.4, predicted) .

  • Caco-2 Permeability: 4.1 × 10⁻⁶ cm/s (High intestinal absorption predicted) .

Metabolic Stability

In vitro hepatic microsomal studies of analogs indicate moderate clearance (11.6 mL/min/kg in rats), with primary metabolism via morpholine ring oxidation and O-demethylation .

Future Directions and Challenges

Target Optimization

Structural modifications to enhance M₄ receptor affinity while minimizing off-target effects (e.g., hERG inhibition) are critical. Introducing electron-withdrawing groups at the benzothiazole 6-position improved potency in preclinical models .

Clinical Translation Challenges

  • Bioavailability: Low oral bioavailability (<30% in rodents) due to first-pass metabolism .

  • Toxicology: Preliminary studies indicate a 50% lethal dose (LD₅₀) > 500 mg/kg in mice, but chronic toxicity data remain lacking.

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